(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound that features a chromenylmethylidene group and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenylmethylidene intermediate, which is then reacted with a dichlorobenzyl ether under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a kilogram scale.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with comparable reactivity and applications.
Uniqueness
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl ether moiety, in particular, sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H16Cl2O4 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H16Cl2O4/c26-20-8-5-15(10-21(20)27)13-29-18-6-7-19-23(12-18)31-24(25(19)28)11-16-9-17-3-1-2-4-22(17)30-14-16/h1-12H,13-14H2/b24-11- |
InChI Key |
GTSSVBHETJEVHP-MYKKPKGFSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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